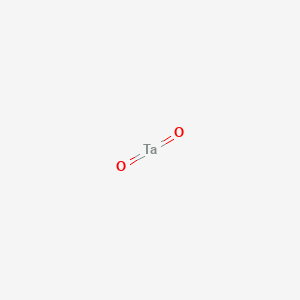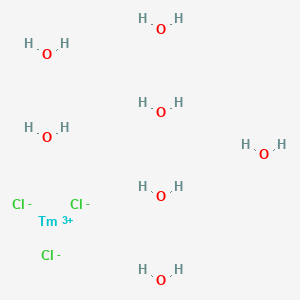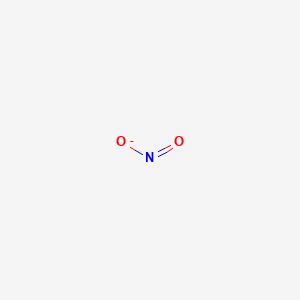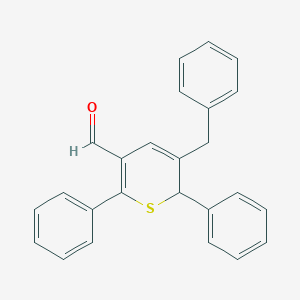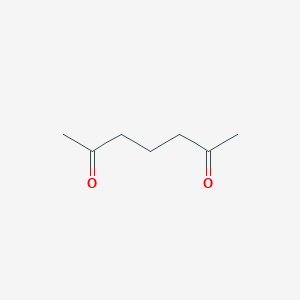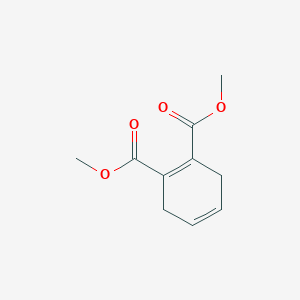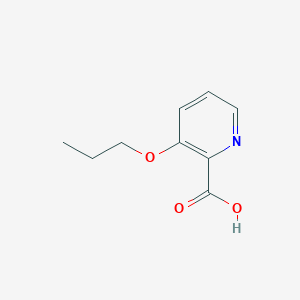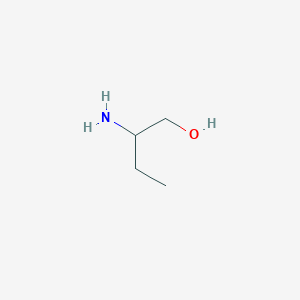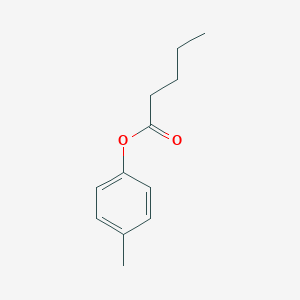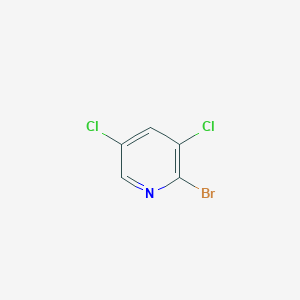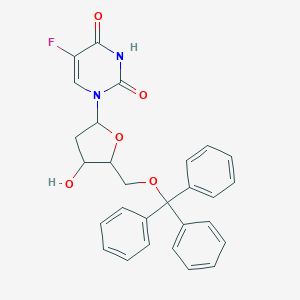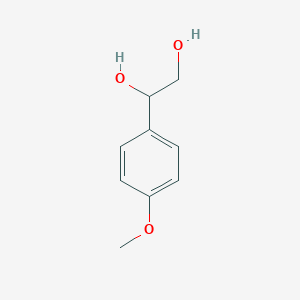
(1-Bromovinyl)triméthylsilane
Vue d'ensemble
Description
(1-Bromovinyl)trimethylsilane: is an organosilicon compound with the molecular formula C5H11BrSi . It is a colorless to light yellow liquid that is primarily used as a reagent in organic synthesis. The compound is known for its utility in various chemical reactions, particularly those involving the formation of carbon-carbon bonds .
Applications De Recherche Scientifique
Chemistry:
- (1-Bromovinyl)trimethylsilane is widely used in organic synthesis for the formation of carbon-carbon bonds and the preparation of organosilicon compounds .
Biology and Medicine:
- While its primary applications are in chemistry, the compound’s derivatives may have potential uses in medicinal chemistry for the development of new pharmaceuticals .
Industry:
Mécanisme D'action
Target of Action
(1-Bromovinyl)trimethylsilane primarily targets organic synthesis reactions, particularly in the formation of carbon-carbon bonds. It is often used in palladium-catalyzed coupling reactions, where it acts as a precursor to various organosilicon compounds .
Mode of Action
The compound interacts with palladium catalysts to form a pentacoordinated palladium intermediate. This intermediate facilitates the coupling of (1-Bromovinyl)trimethylsilane with nucleophiles, leading to the formation of isomeric products. The reaction mechanism involves either an elimination step to produce trimethylsilylacetylene or direct addition at the α- or β-positions .
Biochemical Pathways
In the context of organic synthesis, (1-Bromovinyl)trimethylsilane affects pathways involving the formation of carbon-carbon bonds. The downstream effects include the generation of various organosilicon compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
It is a liquid at room temperature with a boiling point of 124°C and a density of 1.156 g/mL at 25°C . Its solubility in organic solvents like THF and Et2O suggests good absorption in organic media, but its stability and metabolism in biological systems are less documented.
Result of Action
The molecular effects of (1-Bromovinyl)trimethylsilane’s action include the formation of new carbon-carbon bonds and the generation of organosilicon compounds. At the cellular level, these reactions are crucial for synthesizing complex molecules used in various industrial applications .
Action Environment
Environmental factors such as temperature, solvent, and the presence of catalysts significantly influence the efficacy and stability of (1-Bromovinyl)trimethylsilane. It is stable under neutral conditions but may react differently under acidic or basic environments. Proper storage conditions (2-8°C) are essential to maintain its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Vinyltrimethylsilane and Bromine Reaction:
-
Magnesium and Tetrahydrofuran Reaction:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions:
-
Cycloaddition Reactions:
Common Reagents and Conditions:
Alkyllithium: Used in lithium-halogen exchange reactions.
Tetrakis(triphenylphosphine)palladium(0): Catalyst for coupling reactions.
Magnesium and Tetrahydrofuran: Used in the preparation of the compound.
Major Products Formed:
Comparaison Avec Des Composés Similaires
- (2-Bromovinyl)trimethylsilane
- Azidotrimethylsilane
- Trimethylsilyl cyanide
- Vinylboronic acid pinacol ester
- 3-Bromo-1-(trimethylsilyl)-1-propyne
Uniqueness:
- (1-Bromovinyl)trimethylsilane is unique due to its specific reactivity in lithium-halogen exchange and its utility in palladium-catalyzed coupling reactions. Its ability to act as a dienophile in cycloaddition reactions also sets it apart from similar compounds.
Propriétés
IUPAC Name |
1-bromoethenyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrSi/c1-5(6)7(2,3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDJVCJVVHHCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159966 | |
| Record name | (1-Bromovinyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13683-41-5 | |
| Record name | (1-Bromoethenyl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13683-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Bromovinyl)trimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013683415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Bromovinyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-bromovinyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
